molecular formula C6H2BrClFNO2 B1279372 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene CAS No. 1027833-17-5

1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

Cat. No.: B1279372
CAS No.: 1027833-17-5
M. Wt: 254.44 g/mol
InChI Key: DIPJMSNYGIUYII-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-5-fluoro-4-nitrobenzene is an aromatic compound with the molecular formula C6H2BrClFNO2 It is a halogenated nitrobenzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring, along with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene can be synthesized through a multi-step process involving the halogenation and nitration of benzene derivatives. One common method involves the following steps:

    Halogenation: Benzene is first halogenated using bromine and chlorine in the presence of a catalyst such as iron(III) chloride to introduce bromine and chlorine atoms onto the benzene ring.

    Fluorination: The halogenated benzene is then treated with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound to introduce the fluorine atom.

    Nitration: Finally, the compound is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and nitration processes under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol are typical reducing agents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, though these reactions are less frequent.

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives with nucleophiles replacing the halogen atoms.

    Reduction: Amino-substituted benzene derivatives.

    Oxidation: Oxidized products, though specific examples are less common.

Scientific Research Applications

1-Bromo-2-chloro-5-fluoro-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene depends on its specific application

    Electrophilic Aromatic Substitution: The halogen and nitro groups influence the reactivity of the benzene ring, making it susceptible to electrophilic attack.

    Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles, leading to the formation of new chemical bonds.

    Reduction and Oxidation: The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

1-Bromo-2-chloro-5-fluoro-4-nitrobenzene can be compared with other halogenated nitrobenzene derivatives, such as:

    1-Bromo-4-chloro-2-fluoro-5-nitrobenzene: Similar structure but different positions of halogen and nitro groups.

    1-Bromo-2-nitrobenzene: Lacks additional halogen and fluorine atoms, resulting in different reactivity and applications.

    4-Bromo-1-fluoro-2-nitrobenzene: Another halogenated nitrobenzene with different substitution pattern.

Uniqueness: The unique combination of bromine, chlorine, fluorine, and nitro groups in this compound imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

1-bromo-2-chloro-5-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPJMSNYGIUYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439319
Record name 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027833-17-5
Record name 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-chloro-5-fluoro-4-nitrobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Potassium nitrate (2.91 g, 28.8 mmol) was gradually added to a stirred solution of 1-bromo-2-chloro-5-fluorobenzene (5 g, 24 mmol) in concentrated sulphuric acid (50 mL) at −5° C. The reaction was stirred for 10 hours then slowly poured in to crushed ice with stirring. The formed precipitate was collected by filtration and dried under reduced pressure to give the title compound (4.7 g, 77%) as a solid.
Name
Potassium nitrate
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
77%

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